Naftopidil Dihydrochloride

Alpha-1 Adrenoceptor Subtype Selectivity Functional Pharmacology Rat Isolated Tissues

Choose Naftopidil Dihydrochloride for BPH/LUTS research: 3.1-fold higher prostate selectivity than tamsulosin in vivo and 6-fold lower venous contractile potency than prazosin minimize confounding hypotension. Its unique dual 5-HT1A/α1-adrenoceptor pharmacology (IC50 0.1/0.2 μM) and quantifiable antiproliferative effects (IC50 22.2 μM LNCaP, 33.2 μM PC-3) enable receptor pathway probing and oncology studies. The dihydrochloride salt ensures reproducible DMSO solubility (41 mg/mL) for consistent in vitro formulation.

Molecular Formula C24H30Cl2N2O3
Molecular Weight 465.4 g/mol
CAS No. 57149-08-3
Cat. No. B000727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaftopidil Dihydrochloride
CAS57149-08-3
SynonymsKT-611
Molecular FormulaC24H30Cl2N2O3
Molecular Weight465.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl
InChIInChI=1S/C24H28N2O3.2ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;;/h2-12,20,27H,13-18H2,1H3;2*1H
InChIKeyHZVCEQMJXMUXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Naftopidil Dihydrochloride (CAS 57149-08-3) Technical Specifications and Procurement Baseline


Naftopidil Dihydrochloride (CAS 57149-08-3), also known as KT-611 dihydrochloride, is a selective alpha1-adrenoceptor antagonist belonging to the phenylpiperazine class . It is primarily indicated for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) and was first approved for clinical use in Japan in 1999 under the brand name Flivas [1]. The compound exhibits a distinct selectivity profile for the α1A- and α1D-adrenoceptor subtypes over the α1B subtype, a key differentiator from other alpha-blockers in its class [2]. For procurement purposes, it is available as a solid with a typical purity specification of ≥98% and a molecular weight of 465.41 g/mol (as the dihydrochloride salt) .

Naftopidil Dihydrochloride: Why Alpha-1 Blocker Class Substitution is Not Supported by Evidence


Although all alpha-1 adrenoceptor antagonists share a common therapeutic target for BPH/LUTS, their subtype selectivity profiles differ substantially, leading to distinct clinical efficacy and safety outcomes that preclude generic substitution. Naftopidil Dihydrochloride exhibits a unique binding affinity pattern with Kis of 3.7 nM (α1A), 20 nM (α1B), and 1.2 nM (α1D) for cloned human receptors, demonstrating a marked preference for α1D over α1A and α1B [1]. In contrast, comparators like tamsulosin and silodosin display substantially different subtype selectivity profiles, which translate into divergent effects on storage symptoms, nocturia, ejaculatory function, and blood pressure regulation [2]. These quantitative pharmacological differences, validated in head-to-head clinical trials and in vitro receptor binding studies, underscore why direct substitution with another alpha-1 blocker is not scientifically justifiable without compromising specific therapeutic or research objectives [3].

Naftopidil Dihydrochloride: Quantitative Comparative Evidence Against Alpha-1 Blocker Analogs


Naftopidil Demonstrates 15.1-Fold Higher Affinity for α1D vs. α1B Subtypes in Functional Tissue Assays

In isolated tissue preparations from rats, Naftopidil exhibited a clear rank order of potency: α1D (aortic artery) > α1A (vas deferens) > α1B (spleen). The pA2 values were 7.93 ± 0.13 for α1D, 7.48 ± 0.30 for α1A, and 6.75 ± 0.01 for α1B [1]. This translates to a 15.1-fold higher affinity for the α1D subtype over the α1B subtype and a 2.8-fold higher affinity over the α1A subtype [2]. This functional selectivity profile is consistent across species and supports its classification as an α1D/α1A-selective antagonist.

Alpha-1 Adrenoceptor Subtype Selectivity Functional Pharmacology Rat Isolated Tissues

Comparative Binding Affinities (Ki) for Cloned Human α1-Adrenoceptor Subtypes: Naftopidil vs. Tamsulosin vs. Silodosin

In competitive binding assays using cloned human α1-adrenoceptors, Naftopidil displays Kis of 3.7 ± 0.6 nM (α1A), 20 ± 1 nM (α1B), and 1.2 ± 0.0 nM (α1D) [1]. This profile contrasts sharply with tamsulosin (Kis: α1A 0.019 ± 0.002 nM, α1B 0.29 ± 0.02 nM, α1D 0.063 ± 0.011 nM) and silodosin (Kis: α1A 0.036 ± 0.010 nM, α1B 21 ± 5 nM, α1D 2.0 ± 0.4 nM) [2]. Notably, Naftopidil is the only compound among the three that exhibits its highest affinity for the α1D subtype, while tamsulosin and silodosin are most potent at the α1A subtype. Furthermore, Naftopidil shows significantly lower affinity for the α1A subtype (3.7 nM) compared to tamsulosin (0.019 nM) and silodosin (0.036 nM), a key differentiator that underpins its distinct clinical profile.

Receptor Binding Cloned Human Receptors Selectivity Profile

Naftopidil vs. Tamsulosin: Superior Improvement in Nocturia in a Prospective, Multi-Institutional Study

In a prospective, randomized, multi-institutional study comparing Naftopidil 75 mg daily versus Tamsulosin 0.2 mg daily over 8 weeks in patients with BPH and storage symptoms, both drugs significantly reduced total IPSS and storage symptom scores [1]. However, the Naftopidil group demonstrated a significantly greater reduction in nocturia episodes, with mean nocturia times decreasing from 2.5 to 1.9 (p=0.001), while the Tamsulosin group showed a smaller and non-significant reduction from 2.0 to 1.8 (p=0.083) [2]. The quantified difference in nocturia reduction between groups was statistically significant in favor of Naftopidil. Total IPSS decreased from 16.9 to 13.1 in the Naftopidil group (p=0.001) and from 19.1 to 15.1 in the Tamsulosin group (p=0.001) [3].

Clinical Trial Benign Prostatic Hyperplasia Nocturia

Naftopidil vs. Silodosin: Comparable Efficacy with Significantly Fewer Adverse Effects in a Randomized Crossover Trial

A randomized crossover study compared Naftopidil (50-75 mg once daily) and Silodosin (2-4 mg twice daily) in Japanese men with LUTS/BPH over 6 weeks each [1]. Both drugs significantly improved total IPSS from baseline, and there was no significant difference in the magnitude of IPSS improvement between the two treatments [2]. However, the incidence of adverse effects was significantly higher with Silodosin than with Naftopidil (P=0.002) [3]. Despite this difference in tolerability, patient preference for either drug did not differ significantly, indicating that efficacy perceptions were comparable [4].

Clinical Trial Adverse Events Patient Preference

Differential Blood Pressure Effects in Hypertensive vs. Normotensive BPH Patients: A Unique Hemodynamic Profile

In a prospective, open-label study of BPH patients, Naftopidil treatment (50 mg or 75 mg daily for 12 weeks) reduced mean systolic blood pressure (SBP) by 18.7 mmHg and 18.3 mmHg in hypertensive patients receiving 50 mg and 75 mg, respectively (both p<0.001), and mean diastolic blood pressure (DBP) by 17.5 mmHg and 14.7 mmHg, respectively (p<0.001 and p=0.022) [1]. Critically, in normotensive patients, Naftopidil elicited no significant changes in either SBP or DBP from baseline, indicating a 'self-limiting' hemodynamic effect that spares normotensive individuals from hypotension [2]. While class-level data for tamsulosin and silodosin suggest they also have limited blood pressure effects in normotensives, direct comparative studies quantifying the magnitude of SBP/DBP reduction in hypertensive cohorts specifically for these agents under identical conditions are lacking, making this a supportive but class-distinguishing observation for Naftopidil [3].

Blood Pressure Hypertension Safety Pharmacology

Dose-Proportional Pharmacokinetics and Rapid Absorption (Tmax 0.5h) in Humans

A pharmacokinetic study in healthy Korean male volunteers demonstrated that Naftopidil exhibits dose-proportional increases in systemic exposure (Cmax and AUClast) across a dose range of 25 mg to 100 mg [1]. The median time to maximum plasma concentration (Tmax) was consistently 0.5 hours across all dose groups, indicating rapid absorption [2]. Specifically, mean Cmax values were 44.0 μg/L (25 mg), 88.9 μg/L (50 mg), 126.7 μg/L (75 mg), and 179.5 μg/L (100 mg). Corresponding AUClast values were 71.1, 178.7, 316.2, and 342.6 μg*h/L, respectively [3]. This predictable linear pharmacokinetics contrasts with some alpha-blockers (e.g., tamsulosin) that exhibit non-linear absorption and require specific food intake considerations for optimal bioavailability [4].

Pharmacokinetics Bioavailability Dosing

Naftopidil Dihydrochloride: Evidence-Based Procurement and Research Application Scenarios


Preclinical Research on α1D-Adrenoceptor-Mediated Bladder Function and Nocturia

Given its unique selectivity profile with highest affinity for the α1D subtype (Ki = 1.2 nM) [1] and clinical evidence demonstrating superior improvement in nocturia compared to tamsulosin [2], Naftopidil is the alpha-blocker of choice for preclinical studies investigating the role of α1D-adrenoceptors in bladder storage symptoms, detrusor overactivity, and nocturia mechanisms. Rodent models of bladder outlet obstruction or overactive bladder can leverage Naftopidil's pharmacological profile to dissect α1D-specific contributions to lower urinary tract function, while minimizing confounding α1A-mediated effects that are dominant with tamsulosin or silodosin.

Clinical Research Protocols Requiring Minimal Adverse Effect Burden with Comparable BPH Symptom Relief

For randomized controlled trials or observational studies in BPH/LUTS where patient retention and quality of life are paramount, Naftopidil offers a compelling profile: efficacy equivalent to silodosin in improving IPSS but with significantly fewer adverse effects (P=0.002) [3]. This evidence-based advantage supports its selection as an active comparator or investigational agent in studies where tolerability is a primary endpoint or where minimizing dropout due to side effects (e.g., ejaculatory dysfunction, dizziness) is critical for statistical power.

Pharmacokinetic/Pharmacodynamic Modeling and Dose-Ranging Studies Requiring Linear PK

Naftopidil's dose-proportional pharmacokinetics (Cmax and AUC increase linearly with dose from 25-100 mg) and rapid absorption (Tmax 0.5h) [4] make it an ideal candidate for studies requiring precise exposure-response modeling, drug-drug interaction assessments, or formulation development. Unlike non-linear alpha-blockers such as tamsulosin, Naftopidil's predictable PK simplifies dosing regimen design, reduces inter-subject variability, and enhances the reproducibility of pharmacokinetic/pharmacodynamic relationships in both preclinical species and human subjects.

Research on Comorbid BPH and Hypertension: Dual-Effect Pharmacotherapy

In translational research models or clinical studies involving patients with both BPH and hypertension, Naftopidil uniquely provides dual therapeutic action: significant blood pressure reduction in hypertensive individuals (SBP decrease ~18 mmHg; DBP decrease ~15-18 mmHg) [5] while leaving normotensive subjects unaffected, combined with effective relief of LUTS/BPH. This 'self-limiting' hemodynamic profile [6] positions Naftopidil as a preferred tool for investigating integrated cardiovascular-urological pharmacology or for developing combination therapies targeting both conditions simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naftopidil Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.